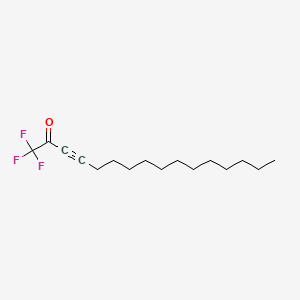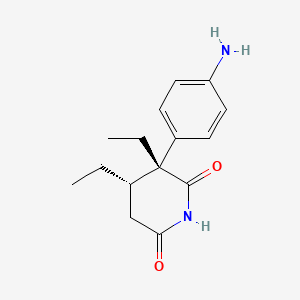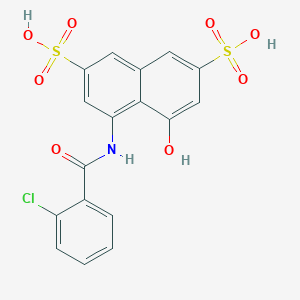
1,1,1-Trifluorohexadec-3-yn-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Trifluorohexadec-3-yn-2-one is an organofluorine compound characterized by the presence of a trifluoromethyl group and a carbon-carbon triple bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluorohexadec-3-yn-2-one typically involves the introduction of a trifluoromethyl group into an alkyne precursor. One common method is the reaction of a hexadec-3-yn-2-one with a trifluoromethylating agent under controlled conditions. The reaction often requires the use of a strong base, such as sodium hydride, and a solvent like tetrahydrofuran (THF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,1,1-Trifluorohexadec-3-yn-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, yielding alkenes or alkanes.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.
Substitution: Nucleophilic substitution reactions often require strong nucleophiles, such as sodium azide (NaN3) or sodium methoxide (NaOMe).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alkanes.
Aplicaciones Científicas De Investigación
1,1,1-Trifluorohexadec-3-yn-2-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to introduce trifluoromethyl groups into complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced metabolic stability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as increased hydrophobicity and thermal stability.
Mecanismo De Acción
The mechanism of action of 1,1,1-Trifluorohexadec-3-yn-2-one involves its interaction with molecular targets through its trifluoromethyl group and alkyne moiety. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The alkyne moiety can participate in cycloaddition reactions, forming stable adducts with various biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
1,1,1-Trifluorodec-3-yn-2-one: Similar structure but with a shorter carbon chain.
1,1,1-Trifluoro-4-phenylbut-3-yn-2-one: Contains a phenyl group, offering different reactivity and applications.
1,1,1-Trifluoroacetone: Lacks the alkyne moiety but shares the trifluoromethyl group.
Uniqueness
1,1,1-Trifluorohexadec-3-yn-2-one is unique due to its long carbon chain, which imparts distinct physical and chemical properties. Its combination of a trifluoromethyl group and an alkyne moiety makes it a versatile compound for various applications, particularly in fields requiring high thermal stability and hydrophobicity.
Propiedades
| 117710-70-0 | |
Fórmula molecular |
C16H25F3O |
Peso molecular |
290.36 g/mol |
Nombre IUPAC |
1,1,1-trifluorohexadec-3-yn-2-one |
InChI |
InChI=1S/C16H25F3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(20)16(17,18)19/h2-12H2,1H3 |
Clave InChI |
FRAAFKLTGDFSIA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC#CC(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Propanol, 3-[[4-nitro-3-(trifluoromethyl)phenyl]amino]-](/img/structure/B14310295.png)




